![molecular formula C20H20N4O B2568558 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone CAS No. 1795444-06-2](/img/structure/B2568558.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core have been shown to interact with a broad range of biological targets .
Mode of Action
1,2,3-triazole derivatives are known for their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to have a significant impact on various biological processes .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The stability of 1,2,3-triazole derivatives against metabolic degradation is well-documented .
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-2-4-16(5-3-15)17-6-8-18(9-7-17)20(25)23-12-10-19(14-23)24-13-11-21-22-24/h2-9,11,13,19H,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEHCUHUWZOWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2568476.png)
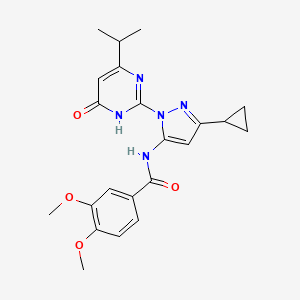
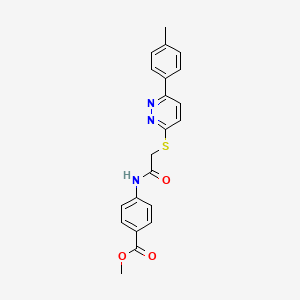
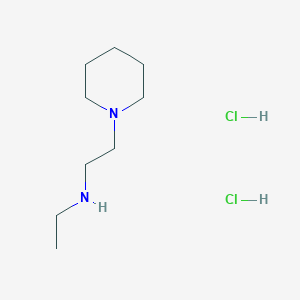
![1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2568480.png)
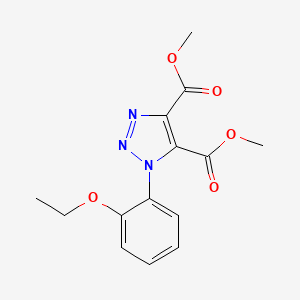
![4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2568483.png)
![6-methyl-4-oxo-N-(thiazol-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568484.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2568485.png)
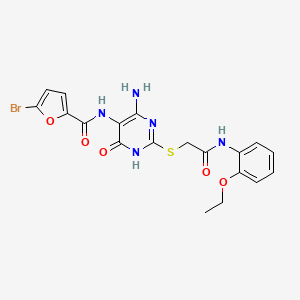


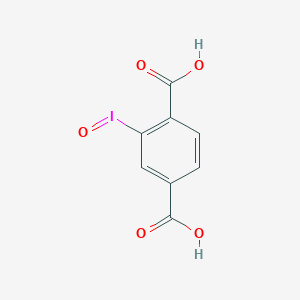
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
